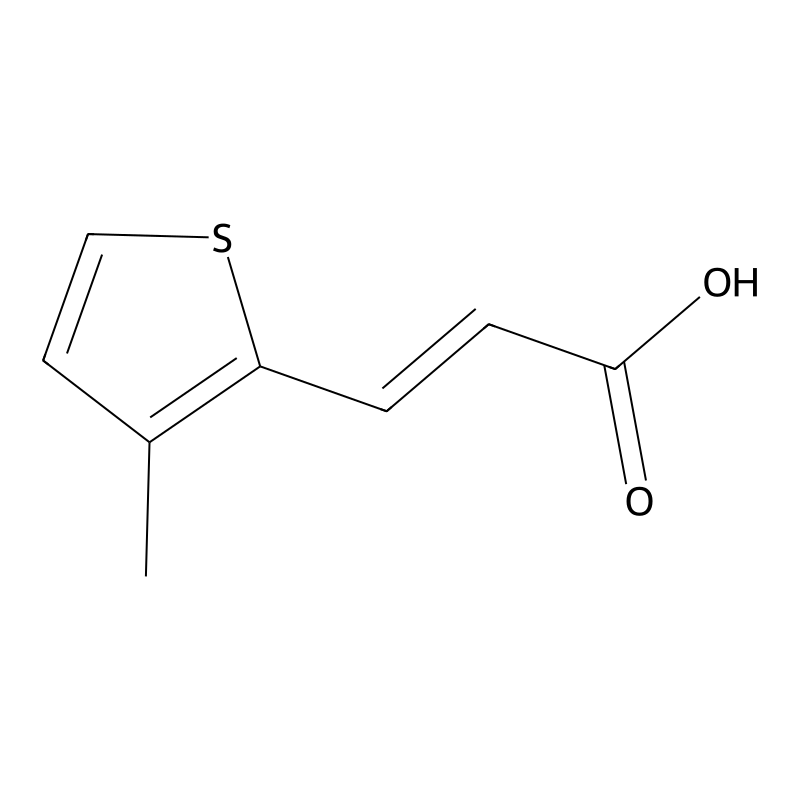3-(3-Methyl-2-thienyl)acrylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
3-(3-Methyl-2-thienyl)acrylic acid is an organic molecule containing a carboxylic acid group (COOH) attached to a carbon chain with a double bond (acrylic acid). A methyl group (CH3) is positioned on a five-membered aromatic ring with a sulfur atom (thienyl) adjacent to the double bond.
This compound is not naturally abundant, but it can be synthesized in a lab for research purposes []. Its significance lies in its potential applications in polymer chemistry and materials science [].
Molecular Structure Analysis
The key feature of 3-(3-Methyl-2-thienyl)acrylic acid is the conjugated system formed by the double bond in the acrylic acid group and the aromatic ring of the thienyl moiety. This conjugation allows for delocalization of electrons, influencing the molecule's reactivity and potential for interesting chemical properties [].
The methyl group on the thienyl ring can also influence reactivity by introducing a slight electron-donating effect due to its inductive effect [].
Chemical Reactions Analysis
Synthesis of 3-(3-Methyl-2-thienyl)acrylic acid is not widely reported in the scientific literature, suggesting it might be prepared through less common methods. However, a similar acrylic acid with a non-methylated thienyl group (3-(2-Thienyl)acrylic acid) can be synthesized through the Knoevenagel condensation reaction between 2-thiophenealdehyde and malonic acid [].
The conjugated system formed by the double bond in the acrylic acid group and the aromatic ring of the thienyl moiety is crucial for understanding its chemical behavior. This conjugation allows for delocalization of electrons, enhancing stability but also influencing reactivity patterns. The methyl substitution on the thienyl ring further modifies these electronic interactions, potentially altering reaction pathways compared to non-methylated analogs like 3-(2-thienyl)acrylic acid.
Key reactions involving this compound include esterification with alcohols to form esters, amidation with amines leading to amides, and hydrolysis of corresponding esters back into the carboxylic acid form. These transformations are significant intermediates in organic synthesis processes.
While detailed biological activity studies specific to “3-(3-Methyl-2-thienyl)acrylic acid” are not extensively documented, similar compounds within the same class have shown potential applications in various fields. For instance, related metabolites or derivatives might exhibit interesting biochemical activities given their structural similarity to known bioactive molecules.
Despite limited biological activity documentation, the structural versatility and reactive nature of “3-(3-Methyl-2-thienyl)acrylic acid” suggest potential applications across several fields:
- Polymer Chemistry: The presence of both acidic and unsaturated functionalities makes this compound suitable for incorporation into polymers, potentially enhancing their mechanical strength, thermal stability, or electrical conductivity.
- Materials Science: By leveraging its ability to participate in cross-linking reactions or act as a building block for advanced materials, this compound could contribute to the development of novel composites or coatings.
- Nanotechnology: As part of stabilizers for metal nanoparticles, particularly gold clusters, it aids in creating nanostructures useful for sensing technologies, electronics, and catalytic processes.
These applications highlight the importance of understanding how modifications to basic structures—such as adding a methyl group to a thienyl ring—can significantly impact broader technological advancements.
While comprehensive interaction studies specifically targeting “3-(3-Methyl-2-thienyl)acrylic acid” are scarce, insights gained from analogous molecules provide valuable context. For instance, interactions involving similar compounds often involve π-stacking with aromatic rings or hydrogen bonding with polar groups. Given its own aromatic character coupled with acidic functionality, this compound likely engages similarly with potential partners during biochemical assays or material formulations.
Understanding these interactions is crucial for optimizing its use within specific applications or predicting potential side effects if considered for biological assays.
Similar Compounds: Comparison with Other Analogues
Several compounds share structural similarities with “3-(3-Methyl-2-thienyl)acrylic acid,” making them relevant for comparison:
- 3-(2-Thienyl)Acrylic Acid: This compound lacks the methyl substitution present in our target molecule. Without the additional electron donation from the methyl group, its reactivity profile might differ slightly, especially concerning electrophilic substitutions or addition reactions.
- 3-(3-Chloro-2-Thienyl)Acrylic Acid: This compound introduces chlorine instead of methyl substitution onto the thienyl ring. Chlorination significantly alters electronic properties compared to methylation, potentially affecting reactivity patterns and biological interactions.
- (Thiophene-2-Yl)-Acrylic Acid: Without any additional substituent groups beyond thiophenic structure itself, this molecule serves as a baseline comparison point highlighting structural variations influencing chemical behavior .
Each of these analogues underscores how subtle changes—such as altering functional groups or positions—can profoundly affect molecular characteristics and potential applications.
- Smolecule Product Page for "3-(3-Methyl-2-Thienyl) Acrylic Acid"
- EvitaChem Product Page for "3-(3-Chloro-2-Thienyl) Acrylic Acid"
- LookChem Product Page for "3-(3-Methyl-2-Thienyl) Acrylic Acid"
- Ambeed Product Information on “(Thiophene-2-Yl)-Acrylic Acid”
This article aims to provide a comprehensive overview based on available data while acknowledging gaps in detailed documentation related to specific biochemical activities. Further research would be necessary to fully elucidate its biological implications.








